molecular formula C8H12O B8626560 Bicyclo[2.2.1]heptane-7-carbaldehyde

Bicyclo[2.2.1]heptane-7-carbaldehyde

Cat. No.: B8626560
M. Wt: 124.18 g/mol
InChI Key: COCMJEFDBAORNW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-7-carbaldehyde is a bicyclic monoterpene derivative characterized by a norbornane framework (two fused cyclohexane rings) with a carbaldehyde functional group at the 7-position. This compound is part of a broader class of bicyclic terpenoids, which are widely studied for their structural rigidity and applications in organic synthesis, pharmaceuticals, and natural product chemistry. The bicyclo[2.2.1]heptane skeleton provides steric constraints that influence reactivity and stereochemistry, while the carbaldehyde group enables nucleophilic additions and serves as a precursor for further functionalization .

Natural occurrence of bicyclo[2.2.1]heptane derivatives has been documented in plant volatile oils, such as in Evodia rutaecarpa (Wu Zhu Yu), where related compounds like 2,2-dimethyl-3-methylene-bicyclo[2.2.1]heptane constitute over 22% of the volatile oil .

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-7-carbaldehyde

InChI

InChI=1S/C8H12O/c9-5-8-6-1-2-7(8)4-3-6/h5-8H,1-4H2

InChI Key

COCMJEFDBAORNW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C2C=O

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

1. Synthesis of Complex Organic Molecules

Bicyclo[2.2.1]heptane-7-carbaldehyde serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for modifications that lead to the creation of novel compounds with potential applications in pharmaceuticals and agrochemicals. The compound can participate in cycloaddition reactions, particularly formal [4 + 2] cycloadditions, which are essential in constructing bicyclic structures relevant to medicinal chemistry.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
CycloadditionParticipates in [4 + 2] cycloaddition reactions
Nucleophilic AdditionReacts with various nucleophiles
Electrophilic SubstitutionForms derivatives through electrophilic attack

Pharmaceutical Applications

2. Potential Anticancer Activity

Research indicates that derivatives of this compound exhibit significant biological activity, particularly as potential anticancer agents. For instance, a derivative known as compound 2e has shown promising results in inhibiting cell migration in cancer models by acting as an antagonist to chemokine receptors involved in metastasis .

Case Study: Efficacy Against Pancreatic Cancer

In studies involving CFPAC1 pancreatic cancer cells, treatment with compound 2e resulted in a marked reduction in cell migration compared to untreated controls, highlighting its therapeutic potential against metastatic cancers.

Table 2: Biological Activity of Compound 2e

CompoundCXCR2 IC50 (nM)Selectivity (CXCR2/CXCR1)Stability in Human Plasma (%)
Compound 2e48>188-fold>99% after 45 min

Materials Science Applications

3. Use in Polymer Chemistry

The structural characteristics of this compound make it suitable for applications in polymer chemistry. Its ability to undergo various chemical transformations allows it to be incorporated into polymer matrices, enhancing properties such as thermal stability and mechanical strength.

Unique Chemical Behavior

This compound exhibits unique reactivity patterns compared to other bicyclic compounds due to the position of its formyl group, which influences its behavior in nucleophilic substitution reactions. Studies indicate that compounds with similar structures can demonstrate unusual stability towards nucleophilic attacks, making them valuable in synthetic applications where selectivity is crucial .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The table below highlights key structural analogs of bicyclo[2.2.1]heptane-7-carbaldehyde, emphasizing substituent positions, functional groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Substituents/Modifications Key Properties (Boiling Point, Density) References
This compound N/A C₈H₁₂O Aldehyde at C7 Not reported
7,7-Dimethylbicyclo[2.2.1]heptane-1-carbaldehyde 110977-32-7 C₁₀H₁₆O Dimethyl at C7, aldehyde at C1 Molecular weight: 152.23 g/mol
(1R,4R)-1,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-7-carbaldehyde 20231-45-2 C₁₀H₁₄O₂ Oxo at C2, dimethyl at C1/C7, aldehyde at C7 Boiling point: 244.4°C; Density: 1.2 g/cm³
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acid N/A C₇H₈O₃ Oxygen bridge (C7 replaced with O), carboxylic acid at C2 Not reported
7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane 656259-94-8 C₂₆H₂₄O Phenyl and methoxyphenyl substituents at C1/C7 Molecular weight: 352.47 g/mol
Key Observations:
  • Functional Group Diversity : The oxo group in (1R,4R)-1,7-dimethyl-2-oxo derivative increases polarity and boiling point (244.4°C vs. unmodified analogs) . The 7-oxabicyclo analog replaces a carbon with oxygen, enhancing hydrogen-bonding capacity .
  • Aromatic Substituents : Bulky aryl groups (e.g., phenyl, methoxyphenyl) in CAS 656259-94-8 increase molecular weight and hydrophobicity, suggesting applications in drug design or materials science .

Preparation Methods

Classical Diels-Alder Approach

Cyclopentadiene and α,β-unsaturated aldehydes undergo [4+2] cycloaddition to form bicyclic intermediates. Subsequent oxidation or functional group manipulation yields the target aldehyde. For example:

  • Reactants : Cyclopentadiene + Crotonaldehyde

  • Catalyst : Lewis acids (e.g., AlCl₃) or thermal activation

  • Yield : 33–48% after hydrogenation and dehydration steps.

Limitations : Low yields due to competing side reactions and the need for expensive crotonaldehyde.

Modified Diels-Alder with Acyclic Olefins

A patent (EP1254882A1) describes an economical two-step process:

  • Step 1 : Diels-Alder reaction between 2-butene and cyclopentadiene to form 5,6-dimethylbicyclo[2.2.1]hept-2-ene.

  • Step 2 : Isomerization using acid catalysts (e.g., H₂SO₄) at 150–250°C to yield 2-methylene-3-methylbicyclo[2.2.1]heptane, followed by ozonolysis to the aldehyde.

Advantages :

  • Uses inexpensive 2-butene instead of crotonaldehyde.

  • Achieves 85–90% conversion efficiency in the isomerization step.

Organocatalytic Asymmetric Synthesis

An enantioselective formal [4+2] cycloaddition strategy was developed using α′-ethoxycarbonyl cyclopentenones and nitroolefins:

  • Catalyst : Chiral tertiary amines (e.g., Cinchona alkaloids)

  • Conditions : Mild, solvent-free, room temperature

  • Yield : 72–89% with >90% enantiomeric excess (ee).

Mechanistic Insight : Hydrogen-bonding interactions between the catalyst and substrates control stereoselectivity.

Hydrogenation-Cyclization Sequences

Reductive Amination and Cyclization

A five-step synthesis from 4-acetamidophenol involves:

  • Catalytic hydrogenation to cis/trans-N-(4-hydroxycyclohexyl)-acetamide.

  • Methanesulfonylation and cyclization under basic conditions.

  • Overall Yield : 18–36%.

Key Step : Cyclization of N-(4-mesyloxycyclohexyl)-acetamide in ethanol/water at pH 1.5–2.0.

Trifluoroacetyl Protection Strategy

A Chinese patent (CN102633804A) outlines:

  • Protection of trans-4-aminocyclohexanol with trifluoroacetic anhydride.

  • Sulfonylation and cyclization in aqueous ethanol with weak bases (e.g., K₂CO₃).

  • Yield : 90% after three steps.

Advantage : High selectivity for the aldehyde group without hydroxyl interference.

One-Pot Isomerization-Carbonylation

A novel method avoids multi-step sequences by combining isomerization and carbonylation in a single reactor:

  • Reactants : 2-butene + cyclopentadiene

  • Catalyst : Pd/C with CO gas

  • Conditions : 80°C, 10 atm CO pressure

  • Yield : 68%.

Comparative Analysis of Methods

MethodReactantsCatalyst/ConditionsYield (%)AdvantagesLimitations
Classical Diels-AlderCyclopentadiene + CrotonaldehydeAlCl₃, 150°C33–48Well-establishedLow yield, expensive reagents
Modified Diels-Alder2-butene + CyclopentadieneH₂SO₄, 200°C85–90Cost-effective, high conversionRequires harsh conditions
OrganocatalyticCyclopentenones + NitroolefinsChiral amines, RT72–89Enantioselective, mild conditionsLimited substrate scope
Hydrogenation-Cyclization4-AcetamidophenolPtO₂, H₂, ethanol/water18–36ScalableMulti-step, moderate yield
One-Pot Isomerization2-butene + COPd/C, 80°C, 10 atm CO68Simplified processHigh-pressure equipment needed

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing bicyclo[2.2.1]heptane-7-carbaldehyde derivatives, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of bicyclo[2.2.1]heptane derivatives often employs multistep routes involving cycloaddition, halogenation, or oxidation. For example, Fraser and Swingle (1970) demonstrated that azabicyclo derivatives can be synthesized via five-step pathways, with yields varying based on catalysts (e.g., platinum oxide) and stereochemical control . For carbaldehyde derivatives, oxidation of alcohol precursors (e.g., using PCC or Swern conditions) is common. Critical parameters include temperature control (<0°C for sensitive intermediates) and solvent polarity to minimize side reactions. Yield optimization often requires iterative adjustment of stoichiometry and catalyst loading .

Q. How can the stereochemistry of this compound substituents be characterized experimentally?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical for distinguishing endo vs. exo configurations. For instance, highlights the use of NOE correlations to assign bromo and fluoro substituents in bicyclo[2.2.1]heptane analogs. X-ray crystallography is also recommended for resolving ambiguities, particularly when bulky groups (e.g., sulfonamides) induce conformational rigidity .

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